molecular formula C17H21FN2O4S2 B2563959 3-fluoro-4-methoxy-N-(2-morpholino-2-(thiophen-3-yl)ethyl)benzenesulfonamide CAS No. 946249-49-6

3-fluoro-4-methoxy-N-(2-morpholino-2-(thiophen-3-yl)ethyl)benzenesulfonamide

Cat. No. B2563959
CAS RN: 946249-49-6
M. Wt: 400.48
InChI Key: PXTAKPDXUKXVRE-UHFFFAOYSA-N
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Description

The compound is a sulfonamide derivative, which is a common functional group in many pharmaceutical drugs . It also contains a morpholine ring, a thiophene ring, and a methoxy group attached to a fluorinated benzene ring .


Molecular Structure Analysis

The compound contains several functional groups, including a sulfonamide group, a morpholine ring, a thiophene ring, and a methoxy group attached to a fluorinated benzene ring . These groups could potentially influence the compound’s reactivity and biological activity.


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. For example, the presence of a fluorine atom could influence its polarity, reactivity, and other properties .

Scientific Research Applications

PI3K Inhibitors for Treatment of Idiopathic Pulmonary Fibrosis and Cough

The compound and its closely related derivatives, such as phosphatidylinositol 3-kinase (PI3K) inhibitors, have been evaluated for treating idiopathic pulmonary fibrosis and cough. These inhibitors, including variations of the molecular structure similar to the compound , have shown potential in preclinical studies and have progressed to Phase I clinical trials for idiopathic pulmonary fibrosis, demonstrating the significance of these compounds in respiratory disorder treatment strategies (Norman, 2014).

Photosensitizers in Photodynamic Therapy

Compounds structurally related to 3-fluoro-4-methoxy-N-(2-morpholino-2-(thiophen-3-yl)ethyl)benzenesulfonamide, particularly those incorporating the benzenesulfonamide moiety, have been explored as photosensitizers in photodynamic therapy. These studies have unveiled promising results for the treatment of cancer, where the specific structural derivatives have shown high singlet oxygen quantum yields, making them potent candidates for Type II photosensitizers in cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).

Supramolecular Architectures

Research into the crystal structures of compounds bearing the benzenesulfonamide moiety, including those with methoxy and fluorophenyl groups, has revealed intricate supramolecular architectures. These studies contribute to the understanding of molecular interactions and the design of novel materials with specific physical properties, such as the formation of two-dimensional and three-dimensional architectures observed in related compounds (Rodrigues et al., 2015).

Fluorophores for Zinc(II) Detection

The investigation of fluorophores structurally akin to the discussed compound for Zinc(II) detection underscores their significance in biochemical research. These studies have led to insights into the factors affecting fluorescence, offering new tools for studying intracellular Zinc(II) levels, which is crucial for understanding various biological processes and diseases (Kimber et al., 2001).

Enantioselective Fluorination

The development of novel electrophilic fluorinating reagents based on the benzenesulfonimide structure represents an advance in synthetic chemistry. These reagents facilitate enantioselective fluorination, improving the selectivity and efficiency of producing fluorinated compounds, which are of great interest in pharmaceutical research and development (Yasui et al., 2011).

Mechanism of Action

The mechanism of action would depend on the specific biological target of the compound. Sulfonamides, for example, are often used as antibiotics that inhibit bacterial growth by interfering with the synthesis of folic acid .

Future Directions

Future research could involve studying the biological activity of this compound, determining its mechanism of action, and optimizing its structure for improved efficacy and safety .

properties

IUPAC Name

3-fluoro-4-methoxy-N-(2-morpholin-4-yl-2-thiophen-3-ylethyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21FN2O4S2/c1-23-17-3-2-14(10-15(17)18)26(21,22)19-11-16(13-4-9-25-12-13)20-5-7-24-8-6-20/h2-4,9-10,12,16,19H,5-8,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXTAKPDXUKXVRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)NCC(C2=CSC=C2)N3CCOCC3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21FN2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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